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Compound of Interest

Compound Name: (S)-crizotinib

Cat. No.: B2734538 Get Quote

Disclaimer: Crizotinib is clinically developed and administered as a racemic mixture of its (R)-

and (S)-enantiomers. The vast majority of publicly available scientific literature reports on the

pharmacokinetics and metabolism of this racemic mixture. Specific quantitative

pharmacokinetic and metabolic stability data for the (S)-enantiomer of crizotinib are not

extensively detailed in the available literature. This guide provides a comprehensive overview

of the racemic mixture, supplemented with methodologies relevant to the study of its individual

stereoisomers.

Executive Summary
Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases

(RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial

Transition factor (MET).[1][2] It is a cornerstone therapy for non-small cell lung cancer (NSCLC)

harboring ALK or ROS1 rearrangements.[1][3] Administered as a racemate, crizotinib

undergoes extensive metabolism primarily mediated by Cytochrome P450 3A4 and 3A5

(CYP3A4/5).[2][4][5] The primary clearance mechanism is hepatic metabolism, with the major

circulating metabolite being the crizotinib lactam, which itself is a racemic mixture.[6][7] This

document provides a detailed overview of the pharmacokinetics, metabolic pathways, and

relevant experimental methodologies for studying crizotinib.

Pharmacokinetics of (Racemic) Crizotinib
The pharmacokinetic profile of crizotinib has been characterized in healthy subjects and cancer

patients. Following oral administration, it is absorbed with a time to maximum plasma
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concentration (Tmax) of 4 to 6 hours.[8] The absolute bioavailability is approximately 43%.[8]

Crizotinib exhibits non-linear pharmacokinetics, with steady-state concentrations reached within

15 days of twice-daily dosing.[2]

Absorption and Distribution
Bioavailability: The mean absolute bioavailability of a single oral dose is 43% (range: 32% to

66%).[8]

Food Effect: A high-fat meal has a minor effect, reducing the Area Under the Curve (AUC)

and maximum concentration (Cmax) by approximately 14%.[3]

Distribution: Crizotinib is extensively distributed into tissues, with a large mean volume of

distribution (Vss) of 1772 L following a single intravenous dose.[2][8]

Plasma Protein Binding: It is highly bound (91%) to human plasma proteins, independent of

drug concentration.[2][8]

Metabolism and Excretion
Metabolic Enzymes: Crizotinib is predominantly metabolized in the liver by CYP3A4 and

CYP3A5.[2][5] Aldehyde Oxidase 1 (AOX1) may also be involved in the formation of an

intermediate leading to the major metabolite.[6]

Major Metabolite: The primary metabolic pathway is oxidation, leading to the formation of

crizotinib lactam (PF-06260182). This metabolite is also a racemic mixture and accounts for

approximately 10% of the plasma radioactivity in human mass balance studies.[6][7]

Excretion: Following a single radiolabeled dose, approximately 63% of the dose is recovered

in the feces (with 53% as unchanged drug) and 22% in the urine (with 2.3% as unchanged

drug).[2][9] This indicates that hepatic metabolism is the main route of elimination.[7]

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for racemic crizotinib in adult

patients.
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Parameter Value Reference(s)

Tmax (Time to Peak

Concentration)
4 - 6 hours [8]

Absolute Bioavailability 43% (32% - 66%) [8]

Apparent Clearance (CL/F) at

Steady-State
60 L/hr [8]

Apparent Clearance (CL/F)

after Single Dose
100 L/hr [8]

Volume of Distribution (Vss) 1772 L [2][8]

Plasma Protein Binding 91% [2][8]

Terminal Half-Life (t½) 42 hours [2][8]

Accumulation Ratio at Steady-

State
~4.8 [2]

Metabolic Stability and Pathways
The metabolic stability of crizotinib is primarily governed by its susceptibility to metabolism by

CYP3A4/5. The drug is both a substrate and a time-dependent inhibitor of CYP3A, which leads

to a decrease in its own clearance upon multiple dosing.[9][10]

In Vitro Metabolism
In vitro studies using human liver microsomes (HLMs) confirm that CYP3A4/5 are the major

enzymes responsible for crizotinib's metabolism.[9] The formation of crizotinib lactam is the

principal metabolic transformation observed. Other minor metabolites, including O-desalkyl

crizotinib and its subsequent conjugates, have been identified but are found at minimal levels in

plasma.[6][9]

Metabolic Pathway of Crizotinib
The metabolism of crizotinib to its major lactam metabolite is proposed to be a two-step

process. The initial oxidation can be mediated by CYP3A4/5 and potentially AOX1 to form an
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imine intermediate, which is then further metabolized to the stable lactam.[6]

Crizotinib Metabolism
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Caption: Proposed metabolic pathway of racemic crizotinib.

ALK Signaling Pathway and Mechanism of Action
Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor

tyrosine kinase, which is constitutively activated in ALK-rearranged NSCLC. This blocks

downstream signaling cascades that promote cell proliferation and survival, such as the

PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6][11]

Caption: Inhibition of EML4-ALK signaling by crizotinib.

Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of pharmacokinetics

and metabolic stability. Below are representative methodologies for the chiral separation of

crizotinib and for an in vitro metabolic stability assay.

Chiral Separation of Crizotinib Enantiomers by HPLC
This method allows for the separation and quantification of the (S)- and (R)-enantiomers of

crizotinib, which is a prerequisite for any stereoselective pharmacokinetic or metabolism study.

Workflow: Chiral HPLC Analysis

Prepare Sample
(Crizotinib in solvent) Inject Sample (20 µL)

Prepare Mobile Phase
n-hexane:IPA:MeOH:DEA

(40:30:30:0.5 v/v/v/v) HPLC System
Column: Chiralcel OD-H

Flow: 1.0 mL/min

UV Detection
(268 nm)

Chromatogram Analysis
(Separate Peaks for S and R) Quantify Enantiomers

Click to download full resolution via product page

Caption: Experimental workflow for chiral separation of crizotinib.

Methodology Details (based on published methods[12][13]):
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a UV detector.

Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

Mobile Phase: An isocratic mixture of n-hexane, isopropyl alcohol (IPA), methanol (MeOH),

and diethylamine (DEA) in a ratio of 40:30:30:0.5 (v/v/v/v). The mobile phase should be

filtered and degassed before use.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of 268 nm.

Sample Preparation: A stock solution of racemic crizotinib is prepared in a suitable solvent

(e.g., mobile phase) and diluted to the desired concentration for analysis.

Analysis: The sample is injected into the HPLC system. The (S)- and (R)-enantiomers will

elute at different retention times (e.g., reported as ~4.9 min for (S) and ~6.1 min for (R) under

specific conditions), allowing for their separation and individual quantification.[12]

In Vitro Metabolic Stability Assay Using Human Liver
Microsomes
This assay is a standard preclinical method to determine the rate at which a compound is

metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology Details (based on general protocols[14][15][16]):

Reagents:

Pooled Human Liver Microsomes (HLMs)

(S)-Crizotinib (or racemic crizotinib) stock solution

NADPH regenerating system (Cofactor solution, e.g., containing NADP+, glucose-6-

phosphate, and glucose-6-phosphate dehydrogenase)

Phosphate buffer (e.g., 100 mM, pH 7.4)
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Stop solution (e.g., ice-cold acetonitrile containing an internal standard)

Incubation Procedure:

Pre-warm a solution of HLMs (e.g., final concentration 0.5 mg/mL) and (S)-crizotinib
(e.g., final concentration 1 µM) in phosphate buffer at 37°C.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.

Immediately quench the reaction by adding the aliquot to the ice-cold stop solution.

Sample Analysis:

Centrifuge the quenched samples to precipitate the proteins.

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-tandem

Mass Spectrometry) method to quantify the remaining concentration of the parent drug

((S)-crizotinib).

Data Analysis:

Plot the natural logarithm of the percentage of (S)-crizotinib remaining versus time.

The slope of the linear regression of this plot gives the elimination rate constant (k).

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) *

(incubation volume / mg of microsomal protein).

Conclusion
The pharmacokinetic profile of racemic crizotinib is well-characterized, highlighting its extensive

hepatic metabolism primarily via CYP3A4/5 to form crizotinib lactam. While it is a chiral

molecule, data specific to the pharmacokinetics and metabolic stability of the (S)-enantiomer
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are not distinctly available in the public domain. The experimental protocols for chiral

separation and in vitro metabolism studies described herein provide the foundational methods

required to generate such enantiomer-specific data. A thorough understanding of the drug's

disposition, combined with knowledge of its mechanism of action on the ALK signaling pathway,

is critical for its effective clinical use and for the development of next-generation kinase

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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